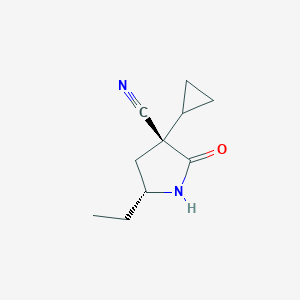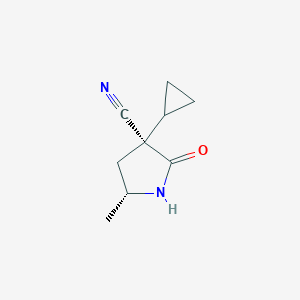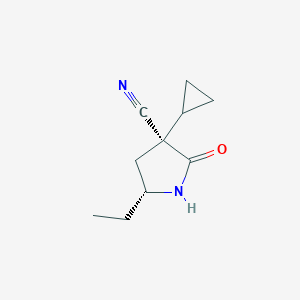
4-Chloro-2-fluoro-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-5-nitrobenzaldehyde is an organic compound with the CAS Number: 1639298-89-7 . It has a molecular weight of 203.56 . It is used as an important organic intermediate for synthesizing medicines and pesticides .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H3ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H . The InChI key is IMOCVQHHADWLQG-UHFFFAOYSA-N .Scientific Research Applications
Theoretical Studies on Stereoselectivities
Quantum mechanics calculations have explored the stereoselectivities in direct anti-and syn-aldol reactions between α-fluoro(chloro) ketones and 4-nitrobenzaldehyde, catalyzed by different amino acid derivatives. These studies provide insights into the mechanisms influencing the selectivity of reactions involving compounds like 4-Chloro-2-fluoro-5-nitrobenzaldehyde, highlighting its utility in producing stereochemically complex molecules (Duan Yun-bo, 2011).
Synthesis of 2-Aminobenzylidene Derivatives
An one-pot stereoselective synthesis method has been developed for 2-aminobenzylidene derivatives using this compound among other starting materials. This approach, involving a Knoevenagel–nucleophilic aromatic substitution cascade, showcases the chemical's versatility in creating compounds with high stereoselectivity, useful in various chemical and pharmaceutical applications (Zian Xu et al., 2014).
Radiopharmaceutical Synthesis Precursors
This compound's derivatives have been synthesized for use as precursors in the creation of fluorine-18 labeled radiopharmaceuticals for positron emission tomography (PET). The presence of labile protective groups in these derivatives facilitates the automation of synthesis in modern apparatus, underscoring the compound's role in advancing nuclear medicine (V. V. Orlovskaja et al., 2016).
Heterocyclic Scaffolds Building Block
This compound has been identified as a versatile building block for solid-phase synthesis of various heterocyclic scaffolds, demonstrating its utility in drug discovery. Its reactivity allows for the preparation of diverse nitrogenous cycles, important for the development of new therapeutic agents (Soňa Křupková et al., 2013).
Synthesis of Isoquinolines
Cyclocondensation reactions of this compound with amidines have been explored, leading to the synthesis of isoquinolines. This process illustrates the compound's applicability in constructing complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry (D. Dar'in et al., 2004).
Safety and Hazards
The safety data sheet for 4-Chloro-2-fluoro-5-nitrobenzaldehyde indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
This compound is often used as a building block in organic synthesis, suggesting that its targets could vary depending on the final compound it is used to synthesize .
Mode of Action
As a nitrobenzaldehyde derivative, it may undergo various chemical reactions, such as reduction, acylation, and nucleophilic aromatic substitution . The presence of the nitro group can make the compound a good electrophile, allowing it to participate in reactions with various nucleophiles .
Biochemical Pathways
Nitrobenzaldehydes can potentially interfere with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Its physical and chemical properties, such as its predicted density of 1576±006 g/cm3 and boiling point of 3036±420 °C, may influence its pharmacokinetic behavior .
Result of Action
As a building block in organic synthesis, its effects would largely depend on the final compound it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-nitrobenzaldehyde. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Additionally, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
4-chloro-2-fluoro-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOCVQHHADWLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B6315597.png)
![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)




![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)




![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)


